3-Amino-2,5-dimethylbenzene-1-sulfonic acid
Overview
Description
3-Amino-2,5-dimethylbenzene-1-sulfonic acid is an organic compound with the molecular formula C8H11NO3S. It is a derivative of benzene, featuring an amino group (-NH2) at the 3-position, two methyl groups (-CH3) at the 2- and 5-positions, and a sulfonic acid group (-SO3H) at the 1-position. This compound is known for its unique combination of reactivity and stability, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,5-dimethylbenzene-1-sulfonic acid typically involves the sulfonation of 2,5-dimethylaniline. The process begins with the nitration of 2,5-dimethylaniline to form 3-nitro-2,5-dimethylaniline, followed by reduction to yield 3-amino-2,5-dimethylaniline. The final step involves sulfonation using sulfuric acid to introduce the sulfonic acid group at the 1-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,5-dimethylbenzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group activates the benzene ring towards electrophilic substitution, allowing reactions such as nitration, halogenation, and sulfonation.
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can modify the amino group or other substituents on the benzene ring.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3) are used for halogenation.
Sulfonation: Sulfuric acid or oleum is used for sulfonation reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, such as nitro, halo, and sulfonic acid derivatives .
Scientific Research Applications
3-Amino-2,5-dimethylbenzene-1-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-2,5-dimethylbenzene-1-sulfonic acid involves its ability to participate in electrophilic aromatic substitution reactions. The amino group activates the benzene ring, making it more reactive towards electrophiles. The sulfonic acid group enhances the compound’s solubility in water, facilitating its use in various aqueous reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-methylbenzenesulfonic acid
- 4-Amino-2,5-dimethylbenzenesulfonic acid
- 3-Amino-4-methylbenzenesulfonic acid
Uniqueness
3-Amino-2,5-dimethylbenzene-1-sulfonic acid is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and stability. The presence of both amino and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications .
Properties
IUPAC Name |
3-amino-2,5-dimethylbenzenesulfonic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-5-3-7(9)6(2)8(4-5)13(10,11)12/h3-4H,9H2,1-2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQKJTUCOCEXIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70491648 | |
Record name | 3-Amino-2,5-dimethylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50619-01-7 | |
Record name | 3-Amino-2,5-dimethylbenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70491648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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